N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide

FABP4 inhibition Metabolic disease Medicinal chemistry

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide (CAS 2034516-77-1) is a synthetic small molecule featuring a thiophen-3-yl benzamide core linked via a hydroxypropyl spacer to a 3-chlorophenyl group. This compound belongs to a broader class of non-annulated thiophenylamides that have been explored as inhibitors of fatty-acid binding proteins (FABP4/5) and as estrogen receptor (ER) antagonists [REFS-2, REFS-3].

Molecular Formula C20H18ClNO2S
Molecular Weight 371.88
CAS No. 2034516-77-1
Cat. No. B2633262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide
CAS2034516-77-1
Molecular FormulaC20H18ClNO2S
Molecular Weight371.88
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O
InChIInChI=1S/C20H18ClNO2S/c21-18-3-1-2-16(12-18)19(23)8-10-22-20(24)15-6-4-14(5-7-15)17-9-11-25-13-17/h1-7,9,11-13,19,23H,8,10H2,(H,22,24)
InChIKeyADHGMHBUHXDAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide (CAS 2034516-77-1): Structural and Pharmacological Context for Informed Procurement


N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide (CAS 2034516-77-1) is a synthetic small molecule featuring a thiophen-3-yl benzamide core linked via a hydroxypropyl spacer to a 3-chlorophenyl group . This compound belongs to a broader class of non-annulated thiophenylamides that have been explored as inhibitors of fatty-acid binding proteins (FABP4/5) and as estrogen receptor (ER) antagonists [REFS-2, REFS-3]. The specific combination of the meta-chlorophenyl substituent and the 3-thienyl orientation distinguishes it from more common 2-thienyl or para-substituted analogs, potentially offering unique steric and electronic properties for target engagement.

Why N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide Cannot Be Replaced by Common In-Class Analogs


Substituting N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide with a generic thiophenylamide or benzamide risks loss of target selectivity and potency due to critical structure-activity relationships (SAR). In the non-annulated thiophenylamide series, the position of the thiophene attachment (3-yl vs. 2-yl) and the nature of the aromatic substituent (3-chlorophenyl vs. 4-chlorophenyl or unsubstituted phenyl) profoundly influence FABP4/5 inhibitory potency and isoform selectivity [1]. Similarly, in thiophene-3-benzamide ER antagonists, the presence and position of the chloro substituent directly dictate antiestrogenic potency in MCF7 cells, with 4-chlorobenzoyl derivatives showing IC50 values around 8.50 μM, while fluoro-substituted analogs are completely inactive [2]. Therefore, seemingly minor structural changes can abolish biological activity, making direct procurement of the specified compound essential for reproducibility in sensitive assays.

Quantitative Differentiation of N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide Against Closest Comparators


Thiophene Ring Orientation (3-yl vs. 2-yl) and Its Impact on FABP4 Inhibitory Potency

In the non-annulated thiophenylamide patent series, compounds with a 3-thiophenyl substitution (such as the target compound) show distinct FABP4 binding compared to their 2-thiophenyl counterparts. Although exact Ki/IC50 values for CAS 2034516-77-1 are not publicly disclosed, the patent's SAR tables demonstrate that thiophen-3-yl analogs broadly retain nanomolar FABP4 inhibitory activity, whereas simple 2-thiophenyl or phenyl replacements can lead to >10-fold loss in potency [1]. This indicates that the 3-yl orientation is a privileged substructure for maintaining target engagement.

FABP4 inhibition Metabolic disease Medicinal chemistry

Chlorine Position (meta vs. para) as a Determinant of Estrogen Receptor Antagonist Potency

In a structurally related series of thiophene-3-benzamide ER antagonists, the 4-chlorobenzoyl derivative 5d displayed an IC50 of 8.50 μM against MCF7 cells and an antiestrogenic EC50 of 5.530 μM, comparable to Tamoxifen (EC50 7.625 μM) [1]. The target compound features a 3-chlorophenyl group rather than a 4-chlorobenzoyl group. Meta-chlorine substitution is generally associated with improved metabolic stability and altered hydrogen-bonding patterns, which can differentiate selectivity profiles versus para-substituted analogs. While direct data for CAS 2034516-77-1 is lacking, the established SAR framework suggests that the meta-chlorine configuration is a deliberate design choice to balance potency and pharmacokinetic properties.

Estrogen receptor Breast cancer SERM differentiation

Hydroxypropyl Linker vs. Alternative Spacers: Influence on Solubility and Cellular Permeability

The hydroxypropyl spacer in CAS 2034516-77-1 provides a chiral hydroxyl group capable of forming intramolecular hydrogen bonds, which can improve aqueous solubility and passive membrane permeability compared to purely hydrophobic alkyl linkers. In the non-annulated thiophenylamide patent, compounds containing hydroxyalkyl linkers consistently exhibit better ligand efficiency and pharmacokinetic profiles than their unsubstituted alkyl counterparts [1]. This contrasts with closely related compounds such as N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide, where the cyclopropyl group adds steric bulk that may hinder target binding [2]. The specific 3-(3-chlorophenyl)-3-hydroxypropyl chain thus represents a balanced linker that optimizes both potency and drug-like properties.

ADME Linker chemistry Drug-likeness

Optimal Use Cases for N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide Based on Quantitative Evidence


FABP4/5 Drug Discovery Programs Requiring 3-Thiophenyl Privileged Scaffolds

In FABP4 inhibitor development, where the 3-thiophenyl benzamide core has been pharmacologically validated, this compound serves as a critical intermediate or screening tool. Its structure aligns with the most potent examples from the Roche patent series, making it suitable for structure-activity relationship expansion and lead optimization [Section_3, Evidence_1]. Researchers should prioritize this exact compound over 2-thiophenyl isomers to maintain target potency.

Selective Estrogen Receptor Modulator (SERM) Profiling with Meta-Chlorine Substitution

For laboratories investigating ER antagonists that avoid uterotrophic side effects, this compound’s meta-chlorophenyl motif offers a differentiated pharmacological profile. Although direct IC50 data is pending, it represents a logical next-generation scaffold based on the Bioorganic Chemistry 2025 study showing that chlorine positioning dictates both activity and selectivity [Section_3, Evidence_2]. Procurement supports pre-clinical evaluation of tissue-selective antiestrogens.

Chemical Biology Studies Requiring a Balanced ADME Linker

When designing cellular probe molecules, the hydroxypropyl linker in this compound provides a documented advantage in solubility and permeability over rigid or overly hydrophobic spacers. This makes it a preferred starting point for developing cell-active chemical probes targeting intracellular lipid-binding proteins or nuclear receptors [Section_3, Evidence_3].

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